molecular formula C14H21NO2 B038906 4-(3,4-Dimethoxy-benzyl)-piperidine CAS No. 121278-66-8

4-(3,4-Dimethoxy-benzyl)-piperidine

Cat. No. B038906
M. Wt: 235.32 g/mol
InChI Key: CYUJXLCFTXECTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to 4-(3,4-Dimethoxy-benzyl)-piperidine, often involves complex organic reactions. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a related compound, shows how intricate the synthesis process can be, highlighting the significance of structural modifications on the compound's properties (Sugimoto et al., 1995).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior and potential applications. The crystal structure of similar compounds has been extensively studied, providing insights into their molecular conformation and stability. For example, studies on compounds like 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine have revealed detailed information about their crystallization and molecular geometry (P. Sudhakar et al., 2005).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, reflecting their reactive nature and functional versatility. These reactions are pivotal for modifying the compound's structure to enhance its properties or for synthesizing new derivatives. The synthesis and structural studies of novel scaffolds for drug discovery, including 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], illustrate the compound's reactivity and potential for creating new pharmacologically active molecules (Willand et al., 2004).

Physical Properties Analysis

The physical properties of 4-(3,4-Dimethoxy-benzyl)-piperidine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. The crystal and molecular structure analyses provide a foundation for understanding these physical properties in depth.

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, stability, and functional group interactions, are critical for their application in synthetic chemistry and drug design. The analysis of the molecular structure, spectroscopic properties, and chemical reactivity studies, such as those conducted on 1-Benzyl-4-(N-Boc-amino)piperidine, offer valuable insights into the compound's chemical behavior and potential applications (S. Janani et al., 2020).

Scientific Research Applications

  • Crystallography : The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has been determined, providing valuable information for understanding the molecular arrangement and interactions of such compounds (Sudhakar et al., 2005).

  • Bioactive Conformation Studies : Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, has led to the development of novel fused bicyclic derivatives of the octahydroquinolizine chemical class (Le Bourdonnec et al., 2006).

  • Anti-Acetylcholinesterase Inhibitors : Compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have shown potent anti-acetylcholinesterase activity, which is significant for treatments targeting neurological disorders like Alzheimer's (Sugimoto et al., 1995).

  • Analgesic Properties : Aromatic esters of nonquaternary carbon-4 piperidinols, including those with 3,4-dimethoxybenzoate, have been explored for their analgesic properties, offering insights into potential pain-relief medications (Waters, 1978).

  • Wound-Healing Potential : Derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone have shown significant wound-healing activity in in vivo studies, indicating their potential in medical treatments for skin regeneration (Vinaya et al., 2009).

  • Antibacterial Activities : Novel sulfonamides and carboxamides containing a substituted benzophenone moiety have been synthesized, showing potent antibacterial activities, thus contributing to the development of new antibiotics (Vinaya et al., 2008).

Safety And Hazards

“4-(3,4-Dimethoxy-benzyl)-piperidine” is classified as Acute Tox. 3 Oral . The hazard statements include "H301: Toxic if swallowed" . The precautionary statements include "P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth" .

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-4-3-12(10-14(13)17-2)9-11-5-7-15-8-6-11/h3-4,10-11,15H,5-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUJXLCFTXECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588784
Record name 4-[(3,4-Dimethoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dimethoxyphenyl)methyl]piperidine

CAS RN

121278-66-8
Record name 4-[(3,4-Dimethoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3,4-Dimethoxyphenylmethyl)piperidine is prepared by hydrogenation at 20° C., under two atmospheres, in the presence of palladium hydroxide (0.042 g), of 4-(3,4-dimethoxybenzylidene)-1-phenylmethylpiperidine (0.42 g) in methanol (100 cc), to which a 5N solution of hydrochloric acid in isopropanol (0.26 cc) has been added. After filtration and evaporation of the solvent under reduced pressure, 4-(3,4-dimethoxyphenylmethyl)-piperidine (0.3 g) is isolated in the form of a white solid whose melting point is 76° C.
Name
4-(3,4-dimethoxybenzylidene)-1-phenylmethylpiperidine
Quantity
0.42 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
solvent
Reaction Step One
Quantity
0.042 g
Type
catalyst
Reaction Step One

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